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Ethynyl Estradiol-13C2

Cat. No.: B1155504
M. Wt: 298.39
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopes in Biochemical Investigations

Stable isotopes are non-radioactive forms of elements that contain the same number of protons but a different number of neutrons in their nucleus. researchgate.net This difference in neutron number results in a greater atomic mass without altering the chemical properties of the molecule. In biochemical investigations, the use of molecules labeled with stable isotopes, such as Carbon-13 (¹³C), Deuterium (B1214612) (²H or D), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O), has become indispensable.

The primary advantage of using stable isotope-labeled compounds is their ability to act as tracers in biological systems. Researchers can introduce these labeled molecules into cells, tissues, or whole organisms and track their journey through various metabolic pathways. Because they are chemically identical to their unlabeled counterparts, they are processed by enzymes and receptors in the same manner. However, their increased mass allows them to be distinguished and quantified using mass spectrometry (MS). researchgate.net This technique separates ions based on their mass-to-charge ratio, enabling the precise measurement of both the labeled and unlabeled forms of a compound in a complex biological sample.

This approach has significantly enhanced the sensitivity and accuracy of quantitative analysis, particularly when coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net By using a known amount of a stable isotope-labeled compound as an internal standard, researchers can correct for variations in sample preparation and analytical instrumentation, leading to more reliable and reproducible results.

Rationale for Carbon-13 Labeling in Steroid Hormones

While various stable isotopes can be used for labeling, Carbon-13 is often preferred for steroid hormone analysis for several key reasons. One of the main advantages of ¹³C labeling over deuterium labeling is the stability of the isotope within the molecular structure. researchgate.net Deuterium atoms, particularly those attached to heteroatoms like oxygen, can sometimes be exchanged with hydrogen atoms in the surrounding solvent, a phenomenon known as back-exchange. researchgate.net This can lead to a loss of the isotopic label and inaccuracies in quantification. Carbon-13 atoms, being integral to the carbon skeleton of the steroid, are not susceptible to this exchange, ensuring the label remains intact throughout the experimental process.

Another significant advantage is the minimal chromatographic isotope effect. researchgate.net Deuterated compounds can sometimes exhibit slightly different retention times in liquid chromatography compared to their unlabeled analogs due to minor differences in lipophilicity. researchgate.net This chromatographic shift can complicate data analysis, especially if the labeled internal standard does not perfectly co-elute with the analyte of interest. researchgate.net Since the relative mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium, ¹³C-labeled compounds behave almost identically to their native counterparts during chromatography, leading to more accurate quantification. researchgate.net

Overview of Ethynyl (B1212043) Estradiol-13C2 as a Research Tool

Ethynyl Estradiol (B170435) (EE2) is a potent synthetic estrogen widely used in oral contraceptives. isotope.comdrugbank.com Its presence in the environment, primarily through wastewater, has raised concerns due to its potential as an endocrine-disrupting compound. isotope.comnih.gov To accurately measure the concentration of EE2 in various samples, from environmental water to human plasma, a reliable internal standard is required for analytical techniques like LC-MS/MS.

Ethynyl Estradiol-13C2 is the ¹³C-labeled version of Ethynyl Estradiol, where two carbon atoms in the ethynyl group at the C17 position are replaced with ¹³C isotopes. isotope.commedchemexpress.com This specific labeling provides a mass increase of two daltons compared to the native molecule, allowing for clear differentiation in mass spectrometry while maintaining virtually identical chemical and physical properties. lgcstandards.com Its primary role is to serve as an internal standard in isotope dilution mass spectrometry (IDMS), a highly accurate method for quantitative analysis. researchgate.net By adding a known quantity of this compound to a sample, researchers can precisely quantify the amount of unlabeled EE2 present, even at very low concentrations. gov.bc.cathermofisher.com

Chemical Properties of Ethynyl Estradiol and this compound
PropertyEthynyl EstradiolThis compound
Molecular FormulaC₂₀H₂₄O₂ nih.govC₁₈¹³C₂H₂₄O₂ lgcstandards.combiosotop.comclearsynth.com
Molecular Weight296.41 g/mol wikipedia.org298.39 g/mol biosotop.comclearsynth.com
CAS Number57-63-6 wikipedia.org2483735-63-1 lgcstandards.comclearsynth.com

Detailed Research Findings

The application of this compound as an internal standard has been documented in numerous studies, enhancing the reliability and accuracy of analytical methods for detecting its unlabeled counterpart.

One key area of research is environmental monitoring. Studies have focused on quantifying the levels of EE2 in water sources, as it is a known endocrine disruptor. nih.govgov.bc.ca For instance, a method developed for the analysis of 17α-ethinylestradiol (EE2) in water by LC-MS/MS explicitly lists ¹³C₂-Ethynylestradiol as a suitable internal standard. gov.bc.ca This allows for the precise measurement of EE2 concentrations, which is critical for assessing environmental risk and the effectiveness of wastewater treatment processes. thermofisher.com In the analysis of complex matrices like biosolids, the use of ¹³C₂-labeled EE2 as an internal standard helps to overcome matrix effects, where other co-eluting compounds can interfere with the signal of the target analyte. thermofisher.com

In the field of pharmacology and clinical chemistry, this compound has been instrumental in pharmacokinetic studies. A study utilizing isotope dilution mass spectrometry (IDMS) with [¹³C]EE2 as the internal standard was conducted to determine the concentration profiles of EE2 in the serum of women taking oral contraceptives. researchgate.net The high specificity and precision of this method, made possible by the stable isotope-labeled standard, allowed researchers to unequivocally establish that different progestins in the contraceptives had no influence on the bioavailability of EE2. researchgate.net This demonstrates the power of using ¹³C-labeled standards to obtain definitive results in clinical research.

The table below summarizes findings from selected research that utilized this compound.

Research Findings Utilizing this compound
Research AreaAnalytical TechniqueMatrixRole of this compoundKey Finding
Environmental MonitoringLC-MS/MSWater (Freshwater, Groundwater, Wastewater)Internal StandardEnabled sensitive and selective quantification of EE2, an endocrine disruptor, in various water samples. gov.bc.ca
Environmental AnalysisUHPLC-Orbitrap MSBiosolidsInternal StandardCompensated for matrix effects, allowing for reliable identification and quantification of EE2 in complex environmental samples. thermofisher.com
PharmacokineticsIsotope Dilution Mass Spectrometry (IDMS)Human SerumInternal StandardProvided high accuracy and specificity to show that different progestins in oral contraceptives do not alter the bioavailability of EE2. researchgate.net
Drinking Water AnalysisSPE and LC-ESI-MS/MSDrinking WaterInternal StandardUsed for the quantitative determination of various hormones, including EE2, at low concentrations in drinking water. epa.gov

Properties

Molecular Formula

C₁₈¹³C₂H₂₄O₂

Molecular Weight

298.39

Synonyms

(17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol-13C2;  17α-Ethynylestradiol-13C2;  Amenoron-13C2;  Eticylol-13C2;  Eticyclin-13C2;  Etivex-13C2;  Feminone-13C2;  Gynolett-13C2;  Kolpolyn-13C2;  Lynoral, Oradiol-13C2;  Orestralyn-13C2;  Primogyn C-13C2; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Site Specificity of Ethynyl Estradiol 13c2

Strategies for Isotopic Incorporation into the Ethynyl (B1212043) Estradiol (B170435) Scaffold

The synthesis of ¹³C-labeled steroid hormones can be broadly categorized into two main approaches: partial synthesis, where a portion of the steroid nucleus is substituted with a ¹³C-labeled synthon, and total synthesis from labeled precursors. For Ethynyl Estradiol-13C2, where the labeling is specifically on the ethynyl group, precursor-based enrichment is the most direct and efficient strategy.

Precursor-Based Carbon-13 Enrichment

A common and effective method for introducing two adjacent ¹³C atoms into a molecule is through the use of ¹³C₂-labeled acetylene (B1199291). This diatomic precursor serves as a universal building block for creating the ¹³C₂ unit in a variety of organic molecules. In the context of this compound synthesis, this labeled acetylene would be reacted with the appropriate steroidal precursor, typically estrone (B1671321) or a derivative thereof.

The general synthetic scheme involves the ethynylation of the 17-keto group of the steroid. This reaction, often employing a strong base to deprotonate the acetylene, results in the formation of the 17α-ethynyl group with the two ¹³C atoms specifically located at the terminal alkyne positions. This method ensures that the isotopic labels are introduced at a late stage of the synthesis, which is often more efficient and cost-effective.

Precursor Labeling Strategy Resulting Labeled Moiety
EstroneReaction with ¹³C₂-acetylene17α-(¹³C₂)-ethynyl group
¹³C₂-AcetyleneUsed as the source of isotopic carbon-C≡C-

Regioselective Labeling Techniques

The precursor-based approach described above is inherently regioselective, as the reaction chemistry specifically targets the 17-position of the steroid scaffold. The nucleophilic attack of the acetylide anion, generated from the ¹³C₂-acetylene, occurs exclusively at the electrophilic carbonyl carbon of the ketone at C-17. This high degree of regioselectivity is a key advantage, as it ensures that the ¹³C labels are incorporated precisely at the desired ethynyl positions without the need for complex protecting group strategies or purification of isomeric byproducts. The specificity of this reaction is crucial for the utility of the final labeled compound, as the precise location of the isotopic label is fundamental to its application in analytical and metabolic studies.

Spectroscopic Characterization of this compound for Isotopic Purity and Position

Following the synthesis of this compound, it is imperative to confirm the successful incorporation of the ¹³C isotopes, their exact location within the molecule, and the isotopic purity of the final product. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Confirmation

¹³C NMR spectroscopy is a powerful tool for determining the position of carbon atoms within a molecule. In the case of this compound, the presence of the two adjacent ¹³C atoms in the ethynyl group gives rise to a distinct and readily identifiable signal.

In the ¹³C NMR spectrum of unlabeled ethinyl estradiol, the two carbons of the ethynyl group appear as singlets at approximately 74 ppm and 87 ppm. However, in the spectrum of this compound, these signals appear as intense doublets at similar chemical shifts (around 74 and 88 ppm). qub.ac.uk This splitting into doublets is a result of one-bond ¹³C-¹³C spin-spin coupling, a phenomenon that is only observed when two ¹³C atoms are directly bonded to each other. The presence of these characteristic doublets provides unequivocal evidence for the successful incorporation of the ¹³C₂ unit at the ethynyl position.

Carbon Position Unlabeled Ethynyl Estradiol (¹³C Chemical Shift, ppm) This compound (¹³C Chemical Shift, ppm) Signal Multiplicity
Ethynyl C~74~74Doublet
Ethynyl C~87~88Doublet

Mass Spectrometry for Isotopic Abundance Verification

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to verify its isotopic abundance. This compound will have a molecular weight that is two mass units higher than its unlabeled counterpart due to the presence of the two ¹³C isotopes instead of the more abundant ¹²C atoms.

High-resolution mass spectrometry can precisely measure this mass difference, confirming the incorporation of the two ¹³C atoms. Furthermore, the isotopic purity can be assessed by comparing the intensity of the ion corresponding to the ¹³C₂-labeled molecule with any residual signal from the unlabeled molecule.

In techniques like electrospray ionization mass spectrometry (ESI-MS), ethinyl estradiol is known to readily lose a water molecule. nih.gov Therefore, in the mass spectrum of this compound, the protonated molecule [M+H]⁺ and its characteristic water-loss fragment will both be observed at m/z values that are two units higher than those of the unlabeled compound. This consistent mass shift in both the parent ion and its fragments provides further confirmation of the isotopic labeling. For quantitative studies using techniques like multiple reaction monitoring (MRM), specific ion transitions are monitored. For this compound, these transitions would be adjusted to account for the increased mass of the precursor and product ions.

Compound Molecular Formula Monoisotopic Mass Expected [M+H]⁺ (m/z)
Ethynyl EstradiolC₂₀H₂₄O₂296.1776297.1851
This compoundC₁₈¹³C₂H₂₄O₂298.1843299.1918

Advanced Analytical Techniques for Ethynyl Estradiol 13c2 Quantification and Metabolite Profiling

Principles of Isotope Dilution Mass Spectrometry in Steroid Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the high-accuracy quantification of chemical substances. youtube.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample. youtube.comwikipedia.org This standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). crimsonpublishers.com After allowing the standard to equilibrate with the native analyte in the sample, the mixture is processed and analyzed by mass spectrometry. wikipedia.org

The key to IDMS is that quantification is based on measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard. youtube.com Because the analyte and the standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation (extraction, cleanup) and analysis (chromatography, ionization). researchgate.net Any sample loss or variation in instrument response will affect both compounds equally, leaving the ratio of their signals unchanged. scispace.com This allows for highly accurate and precise concentration measurements, as the method effectively corrects for procedural errors and matrix-induced signal fluctuations. youtube.comusgs.gov For this reason, IDMS is considered a definitive method in analytical chemistry and is widely used for certifying reference materials. youtube.com

Application of Ethynyl (B1212043) Estradiol-13C2 as an Internal Standard in LC-MS/MS

In the context of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ethynyl Estradiol-13C2 serves as an ideal internal standard for the quantification of its unlabeled counterpart, ethynyl estradiol (B170435). Stable isotope-labeled (SIL) internal standards are considered the best choice for correcting analytical variability when analyzing complex matrices. crimsonpublishers.comnih.gov While deuterium-labeled standards (e.g., Ethynyl Estradiol-d4) are commonly used, ¹³C-labeled standards like this compound are often preferred. researchgate.netijpsr.com This is because the carbon-13 isotope is stable and does not typically alter the chromatographic retention time of the molecule, ensuring perfect co-elution with the native analyte—a critical factor for effective matrix effect compensation. crimsonpublishers.com

The analytical process involves adding a precise amount of this compound to the sample (e.g., plasma, urine, or water) before any preparation steps. usgs.gov The sample is then subjected to extraction, and potentially derivatization, to improve sensitivity. researchgate.net During LC-MS/MS analysis, the instrument is set to monitor specific mass transitions for both the native ethynyl estradiol and the this compound standard. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the same internal standard concentration, the exact amount of ethynyl estradiol in the original sample can be determined with high accuracy. msacl.org

Methodological Advantages for Precision and Accuracy in Complex Matrices

The primary advantage of using this compound as an internal standard in IDMS is the significant enhancement of precision and accuracy, especially when analyzing complex biological or environmental matrices like plasma, urine, or wastewater. researchgate.netusgs.gov These matrices contain numerous endogenous compounds (salts, lipids, proteins) that can interfere with the analysis, a phenomenon known as the "matrix effect." waters.com

Key advantages include:

Correction for Matrix Effects: Matrix components can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results. waters.comlongdom.org Because this compound is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement. researchgate.net The use of the analyte-to-internal standard ratio effectively cancels out these variations, ensuring data reliability. crimsonpublishers.comscispace.com

Compensation for Sample Loss: During multi-step sample preparation procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), some amount of the analyte may be lost. The SIL internal standard, having been added at the beginning, is lost at the same rate as the native analyte. waters.com Therefore, the ratio remains constant, correcting for incomplete recovery.

Improved Precision: The IDMS method minimizes variability stemming from instrument fluctuations (e.g., injection volume differences, changes in ionization efficiency) and procedural inconsistencies. scispace.com This results in lower coefficients of variation (%CV) and higher reproducibility compared to methods using other types of internal standards or external calibration. scispace.com Studies have shown that switching from structural analogue internal standards to SIL standards significantly improves assay precision. scispace.com

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the premier analytical platform for quantifying trace levels of steroids like ethynyl estradiol. nih.govnih.gov UHPLC systems use columns with smaller particle sizes (typically under 2 µm), which allows for higher mobile phase flow rates and pressures. pittcon.org This results in significantly faster analysis times, improved chromatographic resolution, and enhanced sensitivity compared to traditional HPLC. nih.gov When paired with the high selectivity and sensitivity of a tandem mass spectrometer, UHPLC-MS/MS provides a robust method for accurately measuring picogram-per-milliliter (pg/mL) concentrations of ethynyl estradiol in challenging samples. nih.govlcms.cz

Optimization of Chromatographic Separation for this compound and its Isomers

Effective chromatographic separation is critical for minimizing interferences and ensuring accurate quantification. The goal is to achieve a sharp, symmetrical peak for ethynyl estradiol, well-resolved from other matrix components and potential isomers.

Optimization typically involves adjusting several parameters:

Stationary Phase (Column): Reversed-phase columns are standard for steroid analysis. C18 columns are widely used, providing excellent retention for hydrophobic molecules like ethynyl estradiol. lcms.czymerdigital.com Cyano stationary phases have also been employed to balance the retention of analytes with different hydrophobicities. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with additives like formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol) is common. nih.govlcms.cz The gradient is programmed to increase the organic solvent percentage over time, ensuring that analytes are eluted efficiently based on their polarity.

Flow Rate and Temperature: UHPLC systems operate at higher flow rates than HPLC. nih.gov Column temperature is also controlled to ensure reproducible retention times and improve peak shape. nih.gov

The following interactive table summarizes typical UHPLC conditions used for ethynyl estradiol analysis:

Tandem Mass Spectrometry (MS/MS) Detection Strategies

Tandem mass spectrometry is essential for achieving the high selectivity and sensitivity needed for ethynyl estradiol quantification. The most common mode of operation is Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole of the mass spectrometer is set to isolate a specific precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell. The third quadrupole is set to detect only a specific, characteristic product ion resulting from this fragmentation.

Due to the low ionization efficiency of ethynyl estradiol, chemical derivatization is often employed to enhance sensitivity. sigmaaldrich.comnih.gov Derivatization with dansyl chloride is a widely used strategy. sigmaaldrich.comnih.gov This process adds a dansyl group to the ethynyl estradiol molecule, which contains a readily ionizable nitrogen atom, significantly boosting the signal in positive electrospray ionization (ESI+) mode. nih.govsemanticscholar.org The derivatized molecule yields an intense protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 530.1. nih.govresearchgate.net This precursor ion fragments to produce a highly specific product ion at m/z 171.0, corresponding to the dansyl moiety. nih.govresearchgate.net This specific transition (530.1 → 171.0) is monitored for quantification, providing excellent specificity as background signals are minimal. nih.gov

The table below details the MRM transitions for derivatized ethynyl estradiol and its ¹³C₂ labeled internal standard.

Gas Chromatography-Mass Spectrometry (GC/MS) for Steroid Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a robust and highly specific analytical method for the quantification of steroids, including ethynyl estradiol. nih.gov Given the low concentrations of synthetic estrogens like ethynyl estradiol in biological matrices, methods with high sensitivity and specificity are imperative. nih.gov While techniques like radioimmunoassay have been traditionally used, GC/MS offers superior specificity, providing structural information that confirms the identity of the analyte and distinguishes it from potentially cross-reactive metabolites or co-administered progestogens. nih.gov The application of GC/MS for ethynyl estradiol analysis, particularly when using its stable isotope-labeled form, this compound, allows for precise quantification through isotope dilution methods. nih.gov Though often requiring a derivatization step to improve the volatility of the steroid, the technique's high chromatographic resolution and mass-selective detection make it a benchmark for validating other analytical methods. nih.govnih.gov

To analyze non-volatile and polar compounds like ethynyl estradiol by GC/MS, a crucial sample preparation step is derivatization. This chemical modification converts polar functional groups, such as hydroxyl groups, into less polar, more volatile, and thermally stable derivatives suitable for gas chromatography. For estrogenic compounds, silylation is a common and effective derivatization strategy. nih.gov

Different silylating agents, particularly trimethylsilylating (TMS) agents, are employed to create O-TMS derivatives. nih.gov The efficiency of this reaction can be influenced by steric hindrance from the molecule's structure, such as the ethynyl group in ethynyl estradiol. nih.gov To enhance the derivatization yield, a catalyst or stimulator like trimethylchlorosilane (TMCS) is often included in the reagent mixture. nih.gov The addition of TMCS has been shown to significantly increase the yield, especially for steroids with multiple hydroxyl groups. nih.gov The resulting TMS derivatives of ethynyl estradiol exhibit excellent chromatographic properties and produce characteristic mass spectra where the molecular ion is often the base peak, which is ideal for achieving maximum sensitivity and specificity in quantitative analysis using selected ion monitoring (SIM). nih.gov

Another derivatization agent used for enhancing the sensitivity of estrogen analysis, particularly in liquid chromatography-mass spectrometry but with principles applicable to improving ionization, is dansyl chloride. thermofisher.comfishersci.comresearchgate.net This reagent reacts with the phenolic hydroxyl group of ethynyl estradiol, adding a dansyl group that significantly improves ionization efficiency, thereby lowering detection limits. thermofisher.comfishersci.com

Below is a table summarizing common derivatization agents for estrogen analysis.

Derivatization AgentTarget Functional GroupPurposeResulting DerivativeAnalytical Technique
Trimethylsilylating (TMS) agents (e.g., BSTFA)Hydroxyl groupsIncrease volatility and thermal stabilityO-TMS etherGC/MS
Trimethylchlorosilane (TMCS)Hydroxyl groupsCatalyst to increase derivatization yieldO-TMS etherGC/MS
Dansyl ChloridePhenolic hydroxyl groupEnhance ionization efficiencyDansylated estrogenLC/MS, GC/MS

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantification of analytes in complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is central to this technique. thermofisher.cn this compound is chemically identical to the unlabeled analyte and thus behaves identically during sample extraction, derivatization, and chromatographic separation. thermofisher.cnmedchemexpress.com However, it is distinguishable by the mass spectrometer due to the mass difference imparted by the 13C atoms.

In a typical workflow, a known amount of this compound is added to the sample at the earliest stage of preparation. thermofisher.cn This "spiked" sample is then processed. Any losses of the analyte during the procedure will be accompanied by a proportional loss of the internal standard. When the sample is analyzed by GC/MS, the instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled standard. Because the amount of standard added was known, this ratio allows for the precise calculation of the original concentration of the native ethynyl estradiol, correcting for any procedural losses or variations in instrument response. nih.gov This approach significantly enhances the accuracy and precision of the quantification, making it a definitive method for measuring estrogenic compounds. nih.gov

Emerging Mass Spectrometry Platforms and Techniques

While GC/MS remains a powerful tool, recent advancements in mass spectrometry have introduced new platforms that offer enhanced capabilities for the analysis of this compound and its metabolites. mdpi.comnih.gov These emerging techniques, often coupled with liquid chromatography (LC), provide improvements in resolution, sensitivity, and selectivity, enabling more comprehensive metabolite profiling and quantification at lower levels. mdpi.com

High-resolution mass spectrometry (HRMS), particularly using Orbitrap technology, has become a method of choice for analyzing complex biological and environmental samples. thermofisher.cnmdpi.comnih.gov When analyzing ethynyl estradiol, Orbitrap MS coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) provides exceptional performance. thermofisher.cn The high resolving power of the Orbitrap analyzer allows for the separation of the target analyte's mass spectral peak from isobaric interferences present in the sample matrix, which is a common challenge in low-level quantification. thermofisher.cn

For instance, in the analysis of ethynyl estradiol (EE2), using this compound (13C2-EE2) as an internal standard, UHPLC-Orbitrap systems can achieve excellent separation from matrix effects. thermofisher.cn The resolving power can be adjusted (e.g., from 17,500 to 140,000), with higher settings providing narrower mass spectral peaks and better separation from impurities. thermofisher.cn At a resolving power of 140,000, the mass spectral peak of EE2 can be completely separated from interfering compounds, allowing for reliable identification and quantification based on both accurate mass and chromatographic retention time. thermofisher.cn This capability is crucial for metabolite profiling, where the identification of unknown metabolites relies on the accurate mass measurement of the parent and fragment ions. nih.gov

The table below shows the impact of resolving power (RP) on signal-to-noise ratio (SNR) in Orbitrap analysis of ethynyl estradiol.

Resolving Power (RP) SettingFull Width at Half Maximum (FWHM)Signal-to-Noise Ratio (SNR)Observation
17,500Decreases with increasing RPImproves with increasing RPBaseline separation from matrix effects
35,000Decreases with increasing RPImproves with increasing RPBaseline separation from matrix effects
70,000Decreases with increasing RPImproves with increasing RPObservation of impurities in standard
140,000Decreases with increasing RPImproves with increasing RPComplete separation of analyte from impurity peaks

Ion Mobility Mass Spectrometry (IM-MS) is an emerging technique that adds another dimension of separation to traditional mass spectrometry. ub.edu It separates ions based on their size, shape, and charge in the gas phase. ub.edu This separation, which occurs on a millisecond timescale between chromatographic separation and mass analysis, provides an additional layer of selectivity, helping to resolve isomers and isobars that may not be separable by chromatography or mass resolution alone. ub.edu

Different types of ion mobility platforms exist, such as Traveling Wave Ion Mobility Spectrometry (TWIMS) and Field Asymmetric Ion Mobility Spectrometry (FAIMS). ub.edu TWIMS has been successfully used to separate steroid isomers, such as estradiol glucuronides, which differ only in the position of the glucuronide group. nih.gov This demonstrates the potential of IM-MS to distinguish between closely related metabolites of ethynyl estradiol. By coupling ion mobility with high-resolution mass spectrometry, analysts can obtain a more detailed characterization of complex samples, enhancing the confidence in compound identification and reducing interferences, which is invaluable for metabolite profiling and the analysis of this compound in challenging biological matrices. ub.edu

Mechanistic Investigations of Estrogen Receptor Interactions and Ligand Binding Kinetics Using Ethynyl Estradiol 13c2

Elucidation of Estrogen Receptor Binding Affinity and Selectivity

Competitive binding assays are a cornerstone for determining the binding affinity of a ligand for its receptor. epa.gov In the context of estrogen receptors, these assays are used to screen for compounds with potential estrogenic or anti-estrogenic properties and to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov The fundamental principle involves a labeled ligand (the tracer) competing with an unlabeled test compound for a limited number of receptor binding sites.

Ethynyl (B1212043) Estradiol-13C2 is an ideal tracer in such assays. Its high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) allows it to serve as a robust competitor. oup.com In a typical assay, a constant concentration of Ethynyl Estradiol-13C2 is incubated with the estrogen receptor (often from rat uterine cytosol or recombinant human ER) in the presence of varying concentrations of the test compound. nih.govoup.com The amount of bound this compound is then quantified, often using mass spectrometry, which can precisely distinguish the ¹³C-labeled tracer from any unlabeled compounds.

The concentration of the test chemical that inhibits 50% of the tracer's binding is known as the IC50 value. nih.gov This value is then used to calculate the relative binding affinity (RBA) compared to a reference compound, typically 17β-estradiol, which is assigned an RBA of 100%. oup.comnih.gov Studies have shown that unlabeled ethynyl estradiol (B170435) exhibits a very high RBA, often significantly greater than that of 17β-estradiol itself, indicating its strong binding to the receptor. oup.comoup.com This high affinity makes its labeled form an excellent tool for detecting even weakly binding environmental estrogens.

Table 1: Relative Binding Affinities (RBA) of Selected Estrogenic Compounds for the Estrogen Receptor RBA is calculated relative to 17β-Estradiol (set at 100%). Data is compiled from competitive binding assays.

CompoundMean IC50 (M)Relative Binding Affinity (RBA) (%)
17β-Estradiol8.99 x 10⁻¹⁰100.00
Ethynyl Estradiol 4.73 x 10⁻¹⁰ 190.06
Diethylstilbestrol (DES)4.90 x 10⁻¹⁰183.47
Estrone (B1671321)4.95 x 10⁻⁹18.16
Estriol5.88 x 10⁻⁹15.29

Source: Adapted from Blair et al., Toxicological Sciences, 2000. oup.comoup.com

Analysis of Ligand-Induced Conformational Changes in Estrogen Receptors

The binding of a ligand to an estrogen receptor is not a simple lock-and-key event; it induces significant conformational changes in the receptor protein. acs.orgnih.gov These structural alterations are critical as they dictate the receptor's subsequent interactions with co-regulator proteins and DNA, ultimately determining the biological response (agonist vs. antagonist activity). oup.comoup.com Different ligands can stabilize distinct receptor conformations, leading to a spectrum of pharmacological effects. nih.gov

Investigating these subtle changes requires sophisticated biophysical techniques, where isotopically labeled ligands like this compound are invaluable. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can utilize the ¹³C label to directly monitor the ligand's environment within the receptor's ligand-binding domain (LBD). This allows researchers to map the points of contact between the ligand and specific amino acid residues and to observe how the receptor's structure adapts upon binding.

Other methods, like site-directed spin labeling coupled with electron paramagnetic resonance (EPR) spectroscopy, have demonstrated that ERs can exist in a range of conformations, with specific ones being preferentially stabilized by the bound ligand. acs.orgnih.gov Proteolytic digestion patterns also serve as a probe for receptor conformation; agonist-bound receptors are often more compact and resistant to digestion, while antagonist-bound receptors may expose different cleavage sites. oup.com By using this compound as the binding partner, researchers can correlate a specific, quantifiable ligand-receptor complex with a resulting conformational state, providing a clearer link between the initial binding event and the ultimate biological outcome. nih.gov

High-Throughput Screening Approaches for Estrogen Receptor Ligands using Labeled Tracers

The need to evaluate large libraries of chemical compounds for their potential to interact with the estrogen receptor has driven the development of high-throughput screening (HTS) assays. moleculardevices.com These assays must be rapid, robust, and reliable to efficiently identify "hits" from thousands of potential ligands. nih.gov A common HTS format is the competitive binding assay, adapted for microplate readers. documentsdelivered.comresearchgate.net

In this context, labeled tracers are essential. While radiolabeled estrogens like [³H]-estradiol have been traditionally used, stable isotope-labeled ligands such as this compound offer a non-radioactive alternative, particularly for screens that use mass spectrometry as the detection method. Another prominent HTS method is fluorescence polarization (FP). moleculardevices.com In an FP-based assay, a small, fluorescently labeled tracer (like a fluorescent derivative of ethynyl estradiol) tumbles rapidly in solution, emitting depolarized light. When it binds to the much larger estrogen receptor, its rotation slows dramatically, and the emitted light remains polarized. Test compounds that compete with the tracer for the binding site will displace it, causing a decrease in polarization.

A variation of this is the Scintillation Proximity Assay (SPA), where the receptor is bound to a solid support containing a scintillant. nih.gov Only a radiolabeled tracer that is bound to the receptor will be close enough to the support to generate a light signal. Unbound tracers in the solution are not detected. This compound, while not radioactive, is a model for the type of high-affinity ligand that, when radiolabeled (e.g., with ³H or ¹⁴C at the ethynyl group), is perfect for such screening paradigms. documentsdelivered.com The development of these HTS assays allows for the rapid screening of environmental contaminants and potential therapeutic agents for their ability to modulate estrogen receptor activity. nih.gov

Receptor-Based Bioassays and this compound as a Probe

Beyond simple binding, receptor-based bioassays are designed to measure the functional consequences of ligand binding—namely, the activation of gene transcription. bmbreports.org These cell-based assays provide a more holistic view of a compound's estrogenic activity. A widely used system is the luciferase reporter gene assay. signosisinc.comepa.gov

In this assay, cells (often human breast cancer cell lines like T47D or MCF-7) are engineered to contain a reporter gene, typically firefly luciferase, linked to a promoter that contains estrogen response elements (EREs). signosisinc.comepa.gov When an estrogenic compound binds to the endogenous estrogen receptors in the cells, the receptor-ligand complex binds to the EREs and activates the transcription of the luciferase gene. signosisinc.com The amount of light produced upon addition of a substrate is directly proportional to the level of ER activation. nsf.gov

This compound plays a crucial role in these bioassays as a potent and stable reference agonist. medchemexpress.com It can be used to generate a standard dose-response curve, against which the potency of unknown compounds can be compared and quantified in terms of 17β-estradiol equivalents (EEQs). nih.gov Because of its high potency, it can elicit a maximal response at very low concentrations. epa.gov Furthermore, in antagonist screening modes, a fixed concentration of this compound is used to stimulate luciferase production, and test compounds are screened for their ability to inhibit this response. epa.govnsf.gov The stable isotope label ensures that in complex mixtures or environmental samples, the reference compound can be distinguished and quantified analytically, ensuring the accuracy and reproducibility of the bioassay results. indigobiosciences.com

Application of Ethynyl Estradiol 13c2 in Metabolic Flux Research and Pharmacokinetic Modeling Paradigms

Principles of Stable Isotope Tracing for Metabolic Pathway Elucidation

Stable isotope tracing is a powerful technique that allows scientists to follow a specific molecule through a series of biochemical reactions. nih.govspringernature.com Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental systems, including human studies. nih.gov When a compound like Ethynyl (B1212043) Estradiol-13C2 is introduced into a biological system, the heavier carbon isotopes act as a "tag." Analytical techniques, primarily high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can detect the mass shift caused by the ¹³C atoms, enabling the tracking of the labeled compound and its metabolites. nih.govbitesizebio.comnih.gov

This methodology provides a dynamic understanding of metabolic processes, answering key questions about the origin and fate of metabolites. bitesizebio.com By analyzing the labeling patterns in downstream products, researchers can map the intricate network of metabolic reactions. nih.govspringernature.com

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comwikipedia.orglibretexts.org The central principle involves creating a stoichiometric model of cellular metabolism and using isotopic tracer data to solve for the unknown flux rates. creative-proteomics.com

When Ethynyl Estradiol-13C2 is used as a tracer, the rate at which the ¹³C label appears in various metabolites provides direct information about the activity of specific metabolic pathways. nih.govresearchgate.net For example, by measuring the rate of formation of ¹³C-labeled hydroxylated or conjugated metabolites of ethynyl estradiol (B170435), researchers can quantify the flux through key biotransformation pathways, such as those mediated by cytochrome P450 enzymes or UGTs. nih.govresearchgate.net This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), offers a detailed, quantitative picture of how the compound is processed by the cell or organism. nih.gov

A significant challenge in metabolomics is distinguishing true, biologically derived metabolites from background noise, contaminants, or experimental artifacts. nih.gov Stable isotope labeling provides an effective solution to this problem. acs.org When analyzing samples from a study using this compound, true metabolites will contain the ¹³C2 label, resulting in a characteristic isotopic pattern detectable by mass spectrometry. nih.govnih.govnih.gov

Any detected peak that corresponds to a potential metabolite of ethynyl estradiol but lacks the ¹³C label can be confidently identified as an endogenous interference or a contaminant. nih.govnih.gov This untargeted isotope tracing approach is crucial for the accurate identification of novel metabolites and for building reliable metabolic maps. acs.org The use of labeled compounds significantly improves the confidence in metabolite identification and structural elucidation. nih.govnih.gov

In Vitro and Ex Vivo Metabolic Transformation Studies

To understand the metabolic fate of this compound, researchers utilize in vitro and ex vivo systems that replicate the metabolic environment of key organs. These studies are fundamental for identifying the enzymes and pathways responsible for the biotransformation of the compound.

The liver and intestine are the primary sites of first-pass metabolism for orally administered drugs like ethynyl estradiol. nih.govtandfonline.com Studies have shown that ethynyl estradiol undergoes extensive metabolism in both the gastrointestinal mucosa and the liver. nih.govdrugs.com In vivo research indicates a significant fraction of the steroid is metabolized in the gut wall before it even reaches the liver. nih.govnih.gov

The biotransformation of ethynyl estradiol involves multiple enzymatic pathways, primarily categorized as Phase I (oxidation) and Phase II (conjugation) reactions.

Cytochrome P450 (CYP) System : Phase I metabolism is predominantly carried out by CYP enzymes, which catalyze hydroxylation reactions. drugbank.comsemanticscholar.org Multiple P450 isoforms are involved in the oxidative metabolism of ethynyl estradiol, with CYP3A4 and CYP2C9 identified as the major contributors in human liver microsomes. tandfonline.comnih.gov The primary metabolite formed is 2-hydroxy-ethinyl estradiol. nih.gov Studies using this compound with recombinant human P450 isozymes can precisely determine the catalytic efficiency (Vmax/Km) of each enzyme in forming ¹³C-labeled 2-hydroxy-ethinyl estradiol.

Sulfotransferases (SULTs) : Sulfation is a major Phase II conjugation pathway for ethynyl estradiol, occurring in both the liver and the intestine. nih.gov The enzyme Sulfotransferase 1E1 (SULT1E1) has been identified as the primary isoform responsible for the 3-O-sulfation of ethynyl estradiol at clinically relevant concentrations. nih.govnih.gov Using this compound in cell-based assays or with purified SULT enzymes allows for kinetic analysis of the formation of ¹³C-labeled ethinyl estradiol sulfate.

Glucuronosyltransferases (UGTs) : Glucuronidation is another critical Phase II pathway. youtube.com Human liver UGTs, particularly bilirubin UGT (UGT1A1), are largely responsible for forming ethinyl estradiol-3-glucuronide and ethinyl estradiol-17-glucuronide. nih.govnih.gov Studies with this compound and expressed human UGT enzymes can delineate the specific roles and efficiencies of different UGT isoforms in the conjugation process. nih.gov

The table below summarizes the key enzymes involved in the metabolism of ethinyl estradiol.

Enzyme Family Specific Isoform(s) Primary Metabolic Reaction Location
Cytochrome P450CYP3A4, CYP2C92-HydroxylationLiver, Intestine
SulfotransferasesSULT1E13-O-SulfationLiver, Intestine
GlucuronosyltransferasesUGT1A13-O-Glucuronidation, 17-O-GlucuronidationLiver

A primary application of this compound is the definitive identification and accurate quantification of its metabolites. nih.gov Following incubation in an in vitro system or administration in an in vivo model, biological samples are analyzed using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

The ¹³C2 label is instrumental in this process. Metabolites of this compound will exhibit a mass that is two units higher than their unlabeled counterparts, making them easily distinguishable in the mass spectrum. nih.gov High-resolution MS/MS can be used to fragment these labeled metabolites, and the resulting fragmentation patterns help to elucidate their chemical structures, such as the site of hydroxylation or conjugation. nih.govnih.gov This technique has been successfully used to identify numerous known and previously uncharacterized metabolites of estrogen analogs. nih.govnih.govresearchgate.net

For quantification, the labeled metabolites serve as their own internal standards, or a known quantity of labeled compound can be used to spike a sample. This isotope dilution mass spectrometry approach is the gold standard for quantitative analysis, providing high precision and accuracy in determining the concentrations of each metabolite in complex biological matrices. acs.org

The table below provides an example of metabolites that would be identified in a study using this compound, based on known metabolic pathways.

Parent Compound Labeled Metabolite Expected Mass Shift (Da) Metabolic Pathway
This compound2-Hydroxy-Ethynyl Estradiol-13C2+16 (Oxygen) +2 (¹³C)CYP450 Hydroxylation
This compoundThis compound 3-Sulfate+80 (SO₃) +2 (¹³C)Sulfation (SULT)
This compoundThis compound 3-Glucuronide+176 (C₆H₈O₆) +2 (¹³C)Glucuronidation (UGT)

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Isotope-Labeled Data

PBPK models are mathematical representations that simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body based on physiological and biochemical principles. The integration of data from studies using this compound significantly enhances the precision and predictive power of these models.

The disposition of steroids like ethinyl estradiol is complex, involving extensive metabolism and distribution to various tissues. PBPK models for steroids are typically structured as a series of interconnected compartments representing different organs and tissues. The exchange of the compound between these compartments is governed by blood flow rates and tissue-specific partition coefficients.

The use of this compound allows researchers to trace the parent compound and its metabolites with high specificity, which is crucial for refining the theoretical framework of the PBPK model. By simultaneously administering labeled and unlabeled ethinyl estradiol, it is possible to distinguish the exogenous drug from any potential endogenous counterparts and to accurately track the kinetics of the administered dose. This is particularly advantageous for steroids, where endogenous hormones can interfere with measurements. The stable isotope label does not alter the physicochemical properties of the molecule, ensuring that its biological behavior is identical to the unlabeled drug.

In vitro metabolism studies using human liver microsomes or hepatocytes are a cornerstone of PBPK model development. These studies provide initial estimates of metabolic clearance. When this compound is incubated with these in vitro systems, the formation of labeled metabolites can be unequivocally identified and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). This eliminates ambiguity from endogenous compounds that might be present in the biological matrix.

The precise identification of metabolites and their formation rates is critical for parameterizing the metabolic pathways within the PBPK model. For instance, studies have shown that ethinyl estradiol undergoes significant metabolism, and the use of isotope labeling helps in the detailed characterization of these metabolic routes. This detailed metabolic map, derived from in vitro data with this compound, can then be incorporated into the liver compartment of the PBPK model to more accurately simulate hepatic clearance.

ParameterDescriptionSource of DataRole in PBPK Model
Vmax Maximum reaction velocity for a specific metabolic pathway.In vitro incubations with human liver microsomes using this compound.Defines the upper limit of metabolic capacity for a particular enzyme-mediated reaction.
Km Michaelis-Menten constant, representing the substrate concentration at half Vmax.In vitro incubations with human liver microsomes using this compound.Characterizes the affinity of the enzyme for the substrate.
CLint Intrinsic clearance, the inherent ability of the liver to metabolize a drug.Calculated from Vmax and Km values obtained from in vitro studies.A key parameter for predicting hepatic clearance in the PBPK model.

Once the PBPK model is constructed and parameterized with data from in vitro studies using this compound, it can be used to simulate the metabolic clearance and distribution kinetics of ethinyl estradiol in vivo. The model can predict the concentration-time profiles of the parent drug and its metabolites in various tissues.

The use of labeled data allows for a more robust validation of the model's predictions. Clinical studies involving the administration of this compound can provide rich datasets of the labeled compound and its metabolites in plasma and excreta over time. These data serve as a benchmark to verify and refine the PBPK model, ensuring that the simulated clearance and distribution kinetics accurately reflect the in vivo reality. This iterative process of model refinement using high-quality isotope-labeled data leads to a more reliable predictive tool.

Pharmacokinetic ParameterDescriptionTypical Value for Ethinyl Estradiol
Clearance (CL) The volume of plasma cleared of the drug per unit time.Highly variable, influenced by extensive metabolism.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Large, indicating extensive tissue distribution.
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by half.Variable, dependent on clearance and volume of distribution.

Investigation of Bioavailability Concepts via Isotope Dilution Techniques

Absolute bioavailability is a critical pharmacokinetic parameter that describes the fraction of an administered dose of a drug that reaches the systemic circulation unchanged. Isotope dilution techniques, particularly when employing a stable isotope-labeled compound like this compound, offer a gold-standard method for its determination.

The classic approach to determining absolute bioavailability involves comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration. However, this requires two separate studies. A more elegant and accurate method is the simultaneous administration of an oral dose of the unlabeled drug and an intravenous dose of the labeled drug (this compound).

By using mass spectrometry to differentiate between the labeled and unlabeled forms of ethinyl estradiol in plasma samples, a single experiment can yield the data needed to calculate absolute bioavailability. The AUC of the orally administered unlabeled drug can be directly compared to the AUC of the intravenously administered labeled drug, which by definition has 100% bioavailability. This co-administration technique minimizes intra-subject variability and provides a more precise measure of bioavailability. The absolute bioavailability of ethinyl estradiol is known to be incomplete due to significant first-pass metabolism in the gut wall and liver.

The data obtained from such isotope dilution studies are invaluable for refining the absorption and first-pass metabolism parameters within a PBPK model. By providing a precise value for the fraction of the drug that escapes first-pass elimination, these studies allow for a more accurate simulation of the oral pharmacokinetics of ethinyl estradiol.

Ethynyl Estradiol 13c2 in Preclinical and Environmental Research Models

Vertebrate Animal Models for Endocrine and Metabolic Studies

The use of isotopically labeled compounds like Ethynyl (B1212043) Estradiol-13C2 is crucial in preclinical studies to accurately trace the metabolism and physiological effects of synthetic hormones without interference from endogenous estrogens. nih.gov

Research into Reproductive and Metabolic Processes in Fish Models

While numerous studies have investigated the profound effects of Ethynyl Estradiol (B170435) (EE2) on the reproductive health of fish populations, the specific use of Ethynyl Estradiol-13C2 in these studies is primarily for analytical quantification. Long-term exposure to environmentally relevant concentrations of unlabeled EE2 has been shown to cause reproductive failure in fish. For instance, studies on zebrafish (Danio rerio) have demonstrated that life-long exposure to EE2 at concentrations as low as 5 ng/L can lead to a complete lack of fertilization and disturbed sexual differentiation, resulting in males with non-functional testes. nih.gov

In such research, quantifying the uptake and distribution of EE2 in various fish tissues is essential. While some studies have utilized radiolabeled EE2 for this purpose, stable isotope-labeled standards like this compound are the preferred choice for modern analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a labeled internal standard is critical for correcting for matrix effects and losses during sample preparation, thereby ensuring accurate quantification of EE2 concentrations in tissues like the liver, gonads, and gills. nih.gov This precise measurement is vital for establishing a clear link between exposure levels and observed reproductive and metabolic disruptions, such as altered vitellogenin production and intersex gonads. nih.gov

Table 1: Application of Isotope-Labeled Ethynyl Estradiol in Fish Research

Research Area Application of Labeled EE2 Key Findings from EE2 Studies
Reproductive Failure Quantification of EE2 in tissues to correlate exposure with effects. Complete population failure and lack of fertilization at 5 ng/L. nih.gov
Sexual Differentiation Accurate measurement of EE2 uptake in studies of gonadal development. Males develop undifferentiated or intersex gonads. nih.gov
Metabolic Disruption Tracing and quantifying EE2 and its metabolites in various organs. Species-specific patterns of EE2 accumulation, with high levels in liver and gallbladder in some species. nih.gov

Studies on Hormone-Sensitive Processes in Rodent Models

In rodent models, this compound is instrumental for elucidating the metabolism and discerning the specific effects of this synthetic estrogen from the complex background of endogenous hormones. The use of stable isotope labeling allows researchers to trace the metabolic fate of EE2 and its metabolites with high precision. nih.govresearchgate.net

A key application is in metabolic studies using techniques like LC-MS/MS. Research on rats has shown that EE2 undergoes extensive first-pass metabolism in both the gut wall and the liver. nih.gov By administering an isotopically labeled version of EE2, scientists can accurately track its absorption, distribution, and biotransformation, differentiating the administered compound from naturally occurring estrogens. nih.govmdpi.com This is particularly important for understanding how EE2 influences hormone-sensitive processes, as the biological activity can be attributed directly to the synthetic compound and its specific metabolites. nih.gov The ability to remove interference from endogenous compounds is a crucial advantage of using labeled standards. nih.govresearchgate.net

Mechanistic Insights into Estrogen-Induced Transcriptome Changes

Understanding how synthetic estrogens like EE2 alter gene expression is fundamental to toxicology and endocrinology. While direct evidence for the use of this compound in transcriptome studies is not prevalent in published literature, its application can be inferred from the principles of metabolic research. The primary advantage of using a labeled compound would be to unequivocally attribute observed changes in gene expression to the administered xenobiotic.

In studies analyzing estrogen-induced gene expression, it is vital to distinguish the effects of the treatment compound from the fluctuating background of endogenous estrogens. By using this compound, researchers could, in theory, correlate the precise intracellular concentration of the labeled compound with specific transcriptomic responses in target tissues. This approach would enhance the accuracy of mechanistic studies, ensuring that the observed upregulation or downregulation of genes is a direct consequence of the synthetic hormone's action at estrogen receptors, rather than a response to variations in endogenous hormone levels. This level of precision is essential for building accurate models of estrogen-mediated signaling pathways and understanding the molecular basis of endocrine disruption.

Environmental Fate and Transport Studies

The persistence and potency of Ethynyl Estradiol in the environment make it a significant endocrine-disrupting compound (EDC). This compound plays a critical role as an internal standard for the accurate monitoring of EE2 in various environmental compartments.

Tracking Ethynyl Estradiol in Environmental Matrices (e.g., Water Samples)

This compound is explicitly recommended and used as an internal standard in analytical methods for the quantification of EE2 in environmental water samples, including freshwater, groundwater, seawater, and wastewater. gov.bc.ca Analytical techniques such as LC-MS/MS require the use of an internal standard to ensure the accuracy and reliability of the measurements, which are often in the nanogram per liter (ng/L) range. researchgate.net

The addition of a known quantity of this compound to a sample at the beginning of the analytical process allows for the correction of any loss of the target analyte during sample extraction, concentration, and analysis. Because the stable isotope-labeled standard has nearly identical chemical and physical properties to the unlabeled EE2, it experiences similar losses and ionization suppression or enhancement during analysis. This ensures a highly accurate quantification of the EE2 present in the original sample. gov.bc.ca This methodology has been applied in numerous environmental monitoring studies to determine the concentration of EE2 in surface waters and effluents from sewage treatment plants. nih.govnih.gov

Table 2: Ethynyl Estradiol Concentrations in Environmental Water Samples

Sample Type Location Median Concentration (ng/L) Methodological Note
Sewage Treatment Plant Effluent Germany 1.8 Immunoassay
Surface Water (River Rhine) Germany 0.7 Immunoassay

Data from a field study monitoring estradiol and ethinylestradiol in the aquatic environment. nih.gov

Application in Assessing Endocrine Disrupting Compound (EDC) Behavior

While this compound is primarily used to trace its unlabeled counterpart, its application in environmental studies provides a valuable model for understanding the broader behavior of potent, persistent steroidal EDCs. The fate and transport of EE2 are representative of other estrogenic compounds with similar chemical structures and properties. europa.eu

By using this compound as a tracer, researchers can develop and validate models that predict the environmental pathways of EDCs. These studies investigate processes such as:

Adsorption and Partitioning: Determining how EDCs bind to organic matter in water and sediment. gov.bc.ca

Biotransformation: Identifying the degradation products that form under various environmental conditions, such as in wastewater treatment plants. unh.edu

Persistence: Measuring the half-life of these compounds in different environmental matrices. europa.eu

Understanding the behavior of labeled EE2 helps to build a comprehensive picture of the environmental risk posed by this class of contaminants. This knowledge is crucial for developing effective water treatment strategies and for establishing environmental quality standards to protect aquatic ecosystems. europa.eu

Electrochemical Degradation and Metabolite Identification in Environmental Systems

The electrochemical degradation of this compound represents a promising advanced oxidation process (AOP) for its removal from water and wastewater. This method relies on the generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH), directly on the surface of an anode to break down the resilient structure of the synthetic estrogen. Research into this area focuses on optimizing the degradation efficiency and identifying the resulting transformation products, or metabolites, to fully understand the environmental fate of the parent compound.

Studies employing various anode materials, such as boron-doped diamond (BDD) and tin dioxide (SnO2), have demonstrated high efficacy in the removal of ethynyl estradiol from aqueous solutions. nih.govbohrium.com The process typically follows pseudo-first-order kinetics, with the degradation rate being influenced by factors such as the initial concentration of the contaminant, the current density applied, and the composition of the electrolyte. bohrium.com

The primary mechanism of electrochemical degradation involves the attack of hydroxyl radicals on the electron-rich phenolic A-ring of the ethynyl estradiol molecule. This initial oxidation leads to the formation of various hydroxylated intermediates. nih.gov Subsequent oxidation steps can lead to the cleavage of the aromatic ring, resulting in the formation of smaller, aliphatic carboxylic acids, and ultimately, complete mineralization to carbon dioxide and water. nih.gov

The identification of metabolites formed during the electrochemical degradation of ethynyl estradiol is crucial for assessing the potential residual toxicity of the treated water. Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) is a key analytical technique used for this purpose. nih.gov Through these analyses, researchers have identified a range of transformation products, including hydroxylated and halogenated derivatives, as well as products resulting from the opening of the steroid's ring structure. nih.gov The estrogenic activity of the solution is typically reduced significantly during the electrochemical treatment, though not always completely eradicated, highlighting the importance of identifying any persistent or toxic byproducts. nih.gov

The use of this compound in these studies allows for precise tracing of the degradation pathway and unequivocal identification of its metabolites, distinguishing them from other organic compounds that may be present in environmental samples.

Detailed Research Findings

Research has shown that the electrochemical oxidation of ethynyl estradiol on a boron-doped diamond anode can achieve over 99.9% removal of the parent compound. nih.gov The degradation process leads to the formation of several transformation products. The initial attack by hydroxyl radicals predominantly occurs on the phenolic A-ring, leading to the generation of hydroxylated and/or halogenated metabolites, followed by ring-opening products. nih.gov

The following table summarizes some of the identified intermediate products from the degradation of ethynyl estradiol in environmental systems through advanced oxidation processes. While not all studies exclusively used electrochemical methods, the identified hydroxylated and ring-opened products are consistent with the reaction mechanisms of hydroxyl radical attack central to electrochemical oxidation.

Transformation Product (TP) IDProposed Chemical FormulaMeasured m/zProposed Structure/Description
TP 313C20H25O3313Hydroxylated EE2
TP 311C20H23O3311Keto-hydroxylated EE2
TP 329C20H25O4329Dihydroxylated EE2
TP 327C20H23O4327Keto-dihydroxylated EE2
TP 343C20H23O5343Trihydroxylated EE2
---Various ring-opening products (e.g., short-chain carboxylic acids)

Emerging Research Applications and Future Directions for Ethynyl Estradiol 13c2

Utilization in Click Chemistry for Conjugation and Labeling

The terminal alkyne group in Ethynyl (B1212043) Estradiol-13C2 makes it an ideal reagent for click chemistry, a class of reactions known for being rapid, selective, and high-yielding. medchemexpress.comlumiprobe.com Specifically, it can participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between the alkyne-containing steroid and a molecule bearing an azide (B81097) group. lumiprobe.commedchemexpress.com This powerful conjugation strategy allows for the precise and stable attachment of Ethynyl Estradiol-13C2 to a wide variety of other molecules, including fluorescent dyes, affinity tags, or larger biomolecules. medchemexpress.comnih.gov

The advantages of using click chemistry for this purpose are numerous. The reaction is biocompatible, proceeding efficiently in aqueous environments and across a broad pH range (4-11) without interfering with most other functional groups found in biological systems. lumiprobe.com This has facilitated its use in diverse fields, from drug discovery and bioconjugation to the development of advanced radiopharmaceuticals. nih.govnih.gov

The ability to attach Ethynyl Estradial-13C2 to reporter molecules via click chemistry is instrumental in developing labeled probes for biological studies. medchemexpress.com These probes act as tracers, allowing researchers to monitor the distribution, metabolism, and target engagement of the steroid within complex biological systems. The stable ¹³C isotope label provides a distinct mass signature that can be detected by mass spectrometry, while the conjugated tag (e.g., a fluorophore or a radioisotope) allows for visualization using imaging techniques. medchemexpress.commdpi.com

For instance, researchers have successfully used click chemistry to synthesize [¹⁸F]-labeled estradiol (B170435) derivatives for use as potential radiopharmaceuticals in positron emission tomography (PET) imaging of breast cancer. nih.govnih.gov Similarly, other studies have developed ⁹⁹mTc-labeled estradiol probes to target estrogen receptors (ERs), demonstrating the utility of such labeled steroids in visualizing ER-positive tumors. nih.gov These approaches allow for non-invasive imaging and characterization of hormone receptor status in diseases, which is crucial for diagnosis and guiding treatment.

The unique properties of isotopically labeled steroids are also being leveraged in drug delivery research. A significant challenge in developing drug delivery devices, such as vaginal rings or transdermal patches, is understanding the interaction between the drug and the delivery matrix. nih.govresearchgate.net Chemical reactions or strong physical binding can affect the rate and extent of drug release.

In one pivotal study, ¹³C-labelled Ethynyl Estradiol was incorporated into an addition-cure silicone elastomer, a material commonly used in vaginal rings. nih.gov Using solid-state ¹³C nuclear magnetic resonance (NMR) spectroscopy, researchers were able to directly observe and distinguish between free and irreversibly bound Ethynyl Estradiol within the silicone matrix. This provided direct evidence of a chemical reaction, likely a hydrosilylation reaction between the ethynyl group of the steroid and the silicone crosslinker. Such insights are critical for designing more stable and effective steroid-releasing drug delivery systems for contraception and hormone therapy. nih.govnih.gov

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, aim to provide a comprehensive understanding of biological systems. mdpi.com Stable isotope-labeled compounds like this compound are invaluable tools in these studies, particularly in metabolomics and proteomics. nih.govresearchgate.net By introducing a "heavy" version of the molecule, researchers can trace its metabolic fate and its impact on cellular networks with high precision. mdpi.comdntb.gov.ua

When cells or organisms are exposed to this compound, the ¹³C label is carried through all subsequent metabolic transformations. This allows for the unambiguous identification of drug-derived metabolites in complex biological samples, distinguishing them from the vast pool of endogenous molecules. mdpi.comresearchgate.net This is a cornerstone of metabolic flux analysis and is essential for building accurate models of how synthetic hormones influence cellular metabolism in conditions like liver cancer. medchemexpress.comnih.govresearchgate.net

One of the most significant advantages of using this compound in metabolomics is the enhanced analytical resolution it provides. nih.gov High-resolution mass spectrometry (HRMS) is a key technology in metabolomics, but distinguishing between metabolites of a drug and structurally similar endogenous compounds can be challenging. dntb.gov.ua

A study investigating the metabolism of estradiol, estrone (B1671321), and ethinyl estradiol demonstrated the power of isotope labeling. mdpi.comresearchgate.net By incubating both unlabeled and deuterated (a different stable isotope) versions of the estrogens with liver microsomes, the researchers could easily detect metabolite pairs with a specific mass difference. This isotopic signature confirmed the identity of numerous known and previously uncharacterized metabolites and their adducts. The use of isotopic labeling was described as "crucial" for confirming metabolite structures and removing interference from endogenous compounds, thereby greatly enhancing the confidence and resolution of the analysis. mdpi.comdntb.gov.ua This principle applies directly to ¹³C labeling, where the mass shift provides a clear signal for identifying metabolites in complex mass spectra. nih.govrsc.org

Advancements in Microscale Chemistry for Isotope Labeling

The synthesis of isotopically labeled compounds has traditionally been a complex, multi-step process. However, recent advancements in synthetic chemistry are making isotope labeling more efficient and accessible. Methodologies such as late-stage isotopic exchange and flow chemistry are particularly relevant. x-chemrx.com

Flow chemistry, where reactions are performed in continuously flowing streams within microreactors, offers numerous advantages over traditional batch synthesis. x-chemrx.com It allows for precise control over reaction parameters like temperature and time, improves mixing, and enhances safety. These features are highly beneficial for isotope labeling reactions, which often use expensive isotopic sources (e.g., ¹³CO₂) and require high efficiency to be cost-effective. By enabling reactions on a smaller scale with better control, flow chemistry facilitates the development of more efficient and versatile labeling strategies for complex molecules like steroids. x-chemrx.com Academic-industrial collaborations are also playing a key role in advancing these technologies, translating innovative methodologies from the lab into practical applications for drug development. nih.gov

Addressing Research Gaps and Developing Novel Applications for Labeled Steroids

Despite decades of use, significant research gaps remain regarding the long-term biological effects of synthetic steroids and their mechanisms of action. oup.com There is a continuous need to develop novel therapies with improved specificity and fewer side effects. mdpi.comhcplive.com Isotopically labeled steroids like this compound are critical for addressing these challenges.

These labeled compounds can be used to:

Elucidate complex metabolic pathways: Tracing the fate of ¹³C-labeled steroids can reveal novel biotransformation products and help understand inter-individual variability in drug metabolism. mdpi.com

Quantify receptor occupancy and dynamics: Labeled ligands are essential for developing quantitative assays to measure how drugs interact with their target receptors in tissues.

Investigate off-target effects: By tracking the molecule throughout the body, researchers can identify unintended binding partners and pathways, which may be linked to adverse effects. oup.com

Understand endocrine disruption: Labeled synthetic estrogens can serve as powerful tools to study how environmental xenoestrogens interfere with natural hormone signaling pathways, a significant gap in reproductive toxicology. sunyempire.edumdpi.com

The development of novel applications for labeled steroids continues to evolve. Their use in creating next-generation PET imaging agents for oncology and neurology, and in probing drug-device interactions in advanced drug delivery systems, highlights their expanding role in both fundamental research and translational medicine. nih.govnih.gov

Q & A

What analytical techniques are optimal for quantifying Ethynyl Estradiol-13C2 in biological matrices, and how should validation parameters be established?

Level : Basic
Methodological Answer :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution is the gold standard for quantifying this compound due to its high sensitivity and specificity for isotopic labeling. Key validation parameters include:

  • Linearity : Calibration curves spanning expected physiological ranges (e.g., 0.1–100 ng/mL).
  • Recovery rates : Assessed via spiked matrices (e.g., plasma, urine) to account for matrix effects.
  • Limit of detection (LOD) : Determined through signal-to-noise ratios ≥3.
  • Precision and accuracy : Intra- and inter-day variability should be <15% CV .
    Structural confirmation via crystallographic data (e.g., unit cell parameters) ensures compound integrity, as demonstrated in analogous ethynyl-aromatic systems .

What safety protocols are critical when handling this compound in laboratory settings?

Level : Basic
Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeation resistance by the manufacturer), safety goggles, and lab coats. Respiratory protection (N95 masks) is required if aerosolization occurs .
  • Environmental precautions : Avoid discharge into waterways; use chemical waste containers labeled for carcinogens (H350 hazard) .
  • Emergency protocols : Immediate decontamination with ethanol-based solutions for spills and access to safety showers .

How should researchers design tracer studies using this compound to investigate estrogen receptor binding kinetics?

Level : Basic
Methodological Answer :

  • Experimental groups : Include unlabeled Ethynyl Estradiol controls to differentiate isotope-specific binding.
  • Dose-response curves : Use concentrations spanning 10 pM–1 µM to capture EC50 values.
  • Ethical compliance : Justify dosing in animal models per institutional guidelines (e.g., minimization of sample sizes) .
  • Data normalization : Express results as receptor occupancy (%) relative to total binding capacity .

How can researchers resolve contradictions between in vitro binding affinity data and in vivo metabolic stability observations for this compound?

Level : Advanced
Methodological Answer :

  • Confounding factor analysis : Test for protein binding interference (e.g., serum albumin) in vitro using equilibrium dialysis .
  • Pharmacokinetic modeling : Integrate hepatic clearance rates (e.g., CYP3A4 activity) with in vivo half-life data.
  • Cross-validation : Compare metabolite profiles (via LC-HRMS) between systems to identify enzymatic discrepancies .

What computational modeling approaches integrate pharmacokinetic data from this compound tracer studies with genomic profiling of estrogen-responsive tissues?

Level : Advanced
Methodological Answer :

  • Multi-omics integration : Use hierarchical clustering to link AUC (area under the curve) values from tracer data with RNA-seq datasets of estrogen receptor-alpha (ESR1) targets.
  • Bayesian networks : Model dose-dependent gene expression changes against tissue-specific isotope enrichment rates.
  • Validation : Confirm predictions using CRISPR-Cas9 knockouts of candidate genes in cell lines .

What methodological considerations are essential when detecting low-concentration this compound metabolites in longitudinal environmental exposure studies?

Level : Advanced
Methodological Answer :

  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate metabolites from aqueous matrices.
  • Detection limits : Employ high-resolution mass spectrometry (HRMS) with a mass accuracy <2 ppm to distinguish isotopic peaks .
  • Quality control : Include field blanks and matrix spikes to monitor background contamination and recovery variability .

How should researchers address ethical challenges in human biomonitoring studies involving this compound?

Level : Advanced
Methodological Answer :

  • Informed consent : Clearly communicate carcinogenic risks (H350) and anonymize participant data to comply with GDPR or HIPAA .
  • Risk-benefit analysis : Justify exposure levels using preclinical toxicokinetic data (e.g., NOAEL from rodent studies) .
  • Independent review : Submit protocols to ethics committees for evaluation of participant selection criteria and data privacy measures .

What strategies optimize the reproducibility of this compound-based assays across laboratories?

Level : Basic
Methodological Answer :

  • Standardized protocols : Share detailed SOPs for LC-MS parameters (e.g., column type: C18, gradient: 20–95% acetonitrile).
  • Inter-lab validation : Use blinded samples to assess inter-operator variability and harmonize data reporting (e.g., MIAME standards) .
  • Reference materials : Distribute aliquots of this compound with certified purity (>98%) and isotopic enrichment (>99% 13C2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.